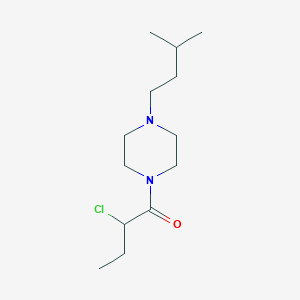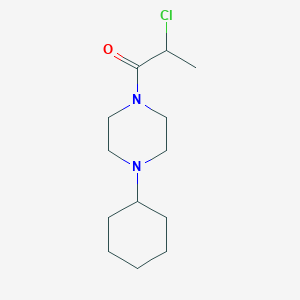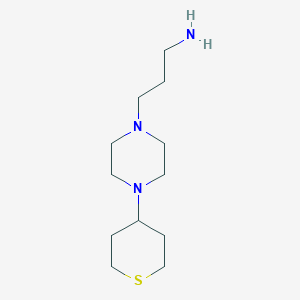![molecular formula C8H14N4O B1478801 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098089-92-8](/img/structure/B1478801.png)
3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Übersicht
Beschreibung
Bicyclo[3.1.1]heptane derivatives are a class of compounds that have been studied for their potential as high-energy density compounds (HEDCs) . These compounds often contain an aza nitrogen atom and nitro substituent .
Synthesis Analysis
While specific synthesis methods for “3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol” are not available, similar bicyclic structures have been synthesized using various catalysts . For instance, the conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton has been reported using imine photochemistry .
Molecular Structure Analysis
The molecular structure of similar compounds, such as Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, base-catalyzed deuterium exchange reactions of 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptan-2-one have been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the density, heat of sublimation, and impact sensitivity of bicyclo[3.1.1]heptane derivatives were estimated by electrostatic potential analysis of the molecular surface .
Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Die Azabicycloheptanstruktur ist zentral für die Familie der Tropanalkaloide, die für ihre breite Palette an biologischen Aktivitäten bekannt sind. Die enantioselektive Synthese dieser Verbindungen ist aufgrund ihrer medizinischen Eigenschaften, einschließlich analgetischer, anticholinerger und psychostimulierender Wirkungen, von großem Interesse .
Energiereiche Verbindungen (HEDCs)
Die Struktur der Verbindung, die Azido- und Nitrogruppen umfasst, macht sie zu einem Kandidaten für die Entwicklung von HEDCs. Diese Materialien werden aufgrund ihrer hohen Energieabgabe und geringen Stoßempfindlichkeit für ihre potenziellen Anwendungen in der Militär- und Raumfahrtindustrie gesucht .
Moderne pharmazeutische Forschung
Azabicycloheptanderivate können als Bausteine bei der Entwicklung neuer Pharmazeutika verwendet werden. Ihre einzigartige Struktur ermöglicht die Herstellung komplexer, sp^3-reicher primärer Amin-Bausteine, die in der Wirkstoffentwicklung und -synthese wertvoll sind .
Methoden der organischen Synthese
Die einzigartige Struktur der Verbindung bietet ein Gerüst für die Entwicklung neuer synthetischer Methoden. Sie kann verwendet werden, um komplexe organische Moleküle mit hoher stereochemischer Kontrolle herzustellen, was bei der Synthese von pharmazeutischen Wirkstoffen entscheidend ist .
Computerchemie
Die Struktur der Verbindung ist für computergestützte Studien von Interesse, um die Eigenschaften neuer Moleküle vorherzusagen. Durch das Verständnis der elektronischen und sterischen Effekte des Azabicycloheptan-Gerüsts können Forscher Moleküle mit gewünschter Reaktivität und Stabilität entwerfen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol are currently unknown. This compound is structurally similar to other bicyclo[3.1.1]heptane derivatives , which have been studied for their potential biological activities.
Mode of Action
The mode of action of 3-(2-Azidoethyl)-3-azabicyclo[31It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, similar to other small organic molecules .
Eigenschaften
IUPAC Name |
3-(2-azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c9-11-10-1-2-12-4-6-3-7(5-12)8(6)13/h6-8,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEUZLIFRNWVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)
![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1478724.png)
![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)
![3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478728.png)









